molecular formula C10H15N3O2S B039649 4-Piperazin-1-ylbenzenesulfonamide CAS No. 121278-31-7

4-Piperazin-1-ylbenzenesulfonamide

Cat. No.: B039649
CAS No.: 121278-31-7
M. Wt: 241.31 g/mol
InChI Key: UGGDHKASBRILQW-UHFFFAOYSA-N
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Description

4-Piperazin-1-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antitumor Agent : It shows low nanomolar inhibitory activity against carbonic anhydrase I, II, IX, and XII, indicating potential as an antitumor agent (Congiu et al., 2015).

  • Antipsychotic : As a novel multi-target antipsychotic, it has been found to reduce "positive"-like and "negative"-like symptoms of psychoses and display pro-cognitive effects (Zajdel et al., 2018).

  • Anticancer Activity : It exhibits potential anticancer activity and selectivity towards leukemia, colon cancer, and melanoma subpanels (Szafrański & Sławiński, 2015).

  • Anticonvulsant Activity : Demonstrates effectiveness as a carbonic anhydrase inhibitor and has shown anticonvulsant activity in animal models (Mishra et al., 2017).

  • Treatment of Depression : A metabolite of this compound is being developed as a novel multimodal antidepressant for the treatment of depression (Uldam et al., 2011).

  • Tuberculosis Inhibitor : Certain derivatives have shown inhibitory activity against Mycobacterium tuberculosis H37Rv strains (Murthy et al., 2021).

  • Flame Retardant : Piperazine-phosphonates derivatives, including this compound, have potential in flame retardant applications on cotton fabric (Nguyen et al., 2014).

  • Cocaine Abuse Therapy : It's a promising candidate for drug development in treating cocaine abuse (Forrat et al., 2007).

  • Corrosion Inhibition : Some piperidine derivatives have potential applications in corrosion inhibition, with specific compounds showing high efficiency on iron surfaces (Kaya et al., 2016).

  • Antitubercular Activity : N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).

  • Anti-malarial Activity : Certain (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives have anti-malarial activity (Cunico et al., 2009).

  • Crystal Structure and Analysis : Novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives exhibit intermolecular hydrogen bonds contributing to crystal packing (Kumara et al., 2017).

  • Treatment of Anxiety and Depression : The novel, potent, and selective amidosulfonamide 5-HT1A agonist PRX-00023 is in Phase III clinical trials for generalized anxiety disorder (GAD) (Becker et al., 2006).

  • Antiproliferative Agents : Some derivatives were found to be promising antiproliferative agents compared to cisplatin in breast cancer cells (Yurttaş et al., 2014).

  • Cognitive Enhancement : Compounds like FR121196 and SB-357134 have shown to enhance memory and learning, acting as cognitive enhancers (Matsuoka et al., 1993; Stean et al., 2002).

  • Anxiolytic Activity : The compound LQFM008 showed anxiolytic-like activity in mice, potentially involving the serotonergic pathway (de Brito et al., 2012).

  • Serotonin Receptor Research : 18F-Mefway PET imaging studies for quantifying serotonin 1A receptors in humans have been conducted (Choi et al., 2015).

  • 5-HT6 Antagonist : SB-357134 and SB-399885 are potent, selective 5-HT6 receptor antagonists with implications in cognitive enhancement (Bromidge et al., 2001; Hirst et al., 2006).

Future Directions

While specific future directions for 4-Piperazin-1-ylbenzenesulfonamide are not mentioned in the literature, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This suggests that there may be potential for further development and study of compounds like this compound in the future.

Biochemical Analysis

Biochemical Properties

It is known that it has a molecular weight of 241.31 and a molecular formula of C10H15N3O2S

Cellular Effects

Research on similar piperazine derivatives has shown that they can have significant effects on cellular processes . For instance, some piperazine derivatives have been found to have antibacterial activity and can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that piperazine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research on similar compounds has shown that the effects can vary with different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

4-piperazin-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGDHKASBRILQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358539
Record name 4-piperazin-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121278-31-7, 170856-87-8
Record name 4-piperazin-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperazin-1-yl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-fluorobenzenesulfonamide (6.95 g) and piperazine (17.1 g) in 30 mL of water is heated at 100° C. overnight. The solid is then collected, washed with water and toluene, and dried under reduced pressure to give 9.2 g of 4-(piperazin-1-yl)benzenesulfonamide; mp 219-221° C.; ms m/z 241; IR (mineral oil) 1160, 822, 1332, 608, 1593, 1137 cm-1. 1H NMR (DMSOd6) δ 2.81, 3.17, 2.3, 7.01, 7.07, 7.61.
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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